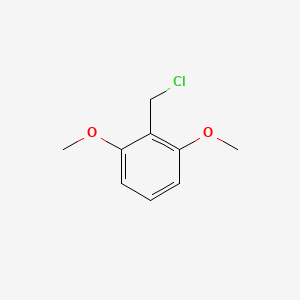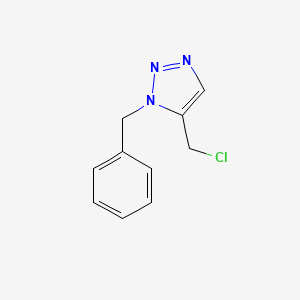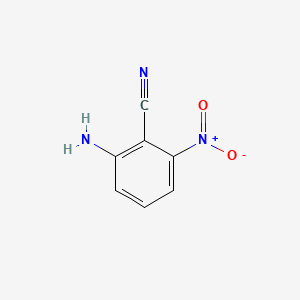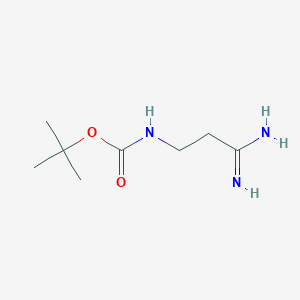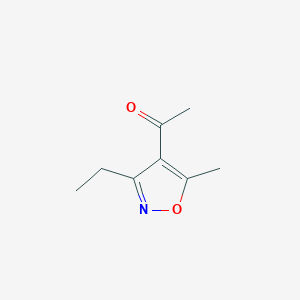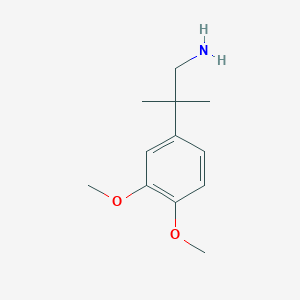
2-(3,4-二甲氧基苯基)-2-甲基丙胺
描述
The compound "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a structural analog of various psychotomimetic amines and hallucinogens, which are known for their interaction with the serotonin receptor 5-HT2A/C. These compounds, including 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have been extensively studied due to their psychotomimetic properties and potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzene derivatives. For instance, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane involves regiospecific syntheses and evaluation of their psychotomimetic potency . Similarly, novel (Phenylalkyl)amines have been synthesized to investigate structure-activity relationships, where the introduction of thio-substituents and subsequent reactions lead to the desired amines . These synthetic routes provide insights into the possible synthetic pathways for "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Schiff base ligands with dimethoxyphenyl groups have been studied using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography . These techniques could be applied to determine the molecular structure of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and to confirm its purity and stereochemistry.
Chemical Reactions Analysis
The chemical behavior of similar amines under biological conditions has been studied, revealing stereoselective metabolism and O-demethylation processes . These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound . The metabolism of these compounds can lead to various metabolites with different pharmacological profiles, which is significant for their psychotomimetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of analogs of DOM, such as solubility, melting point, and stability, are essential for their handling and application in research. The synthesis of analogs has provided preliminary pharmacological data, which suggests that the physical properties of these compounds are closely related to their pharmacological effects . The analysis of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" would include its physical state, solubility in various solvents, and stability under different conditions.
科学研究应用
晶体学见解
已经对与2-(3,4-二甲氧基苯基)-2-甲基丙胺相关的化合物的晶体结构和化学性质进行了研究,揭示了它们的分子构型和相互作用的见解。例如,涉及类似二甲氧基苯基结构的共晶体研究突显了螺环系统的弯曲性质和二甲氧基苯基取代基的显著扭曲,为理解晶体工程中的分子相互作用和设计奠定了基础(Asiri等,2011)。
化学合成和反应性
研究还深入探讨了相关化合物的合成和反应性,为创造具有潜在应用于药物设计和材料科学的新分子提供了途径。例如,已经开发了用于二肽合成子的新合成方法,展示了相关化合物在有机合成中的多功能性以及创造复杂分子结构的潜力(Breitenmoser等,2001)。
光谱和结构分析
研究还专注于具有二甲氧基苯基基团的化合物的光谱和结构分析,提供了有关它们的化学性质和在材料科学和分子设计中的潜在应用的宝贵信息(Hayvalı等,2010)。
新型致幻物质的探索
对与2-(3,4-二甲氧基苯基)-2-甲基丙胺具有结构相似性的新型致幻物质(NPS)的鉴定和分析已成为一个重要的研究领域,有助于了解它们的性质、作用机制和潜在风险(Bertol et al., 2017)。
光聚合过程
对使用与2-(3,4-二甲氧基苯基)-2-甲基丙胺相关的化合物进行的光聚合过程的研究揭示了在开发新材料方面的潜在应用,突出了该化合物在创新制造和材料科学中的作用(Guillaneuf et al., 2010)。
作用机制
Mode of Action
The compound acts as an antagonist at beta-1 adrenergic receptors . This inhibition of normal epinephrine-mediated sympathetic actions such as increased heart rate has the effect of decreasing preload and blood pressure .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver
Result of Action
The primary result of the compound’s action is a decrease in heart rate and blood pressure due to its antagonistic effects on beta-1 adrenergic receptors . This can be beneficial in conditions such as hypertension and angina pectoris .
安全和危害
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFLEMTQNARBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482825 | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |
CAS RN |
23023-17-8 | |
| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


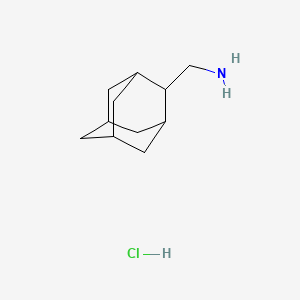


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
